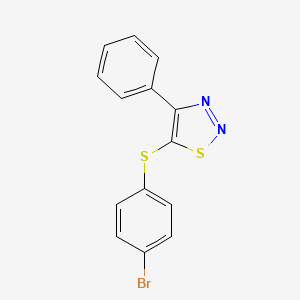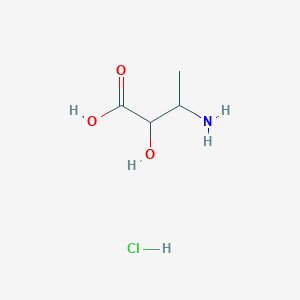
L(-)-Alloisothreonine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L(-)-Alloisothreonine HCl is a non-proteinogenic amino acid that has been found to have unique biochemical and physiological properties. It is synthesized by the bacterium Pseudomonas syringae and has been studied for its potential applications in various scientific fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for L(-)-Alloisothreonine HCl involves the conversion of L-serine to L(-)-Alloisothreonine, followed by the formation of the hydrochloride salt.
Starting Materials
L-serine, Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), Copper(II) sulfate pentahydrate (CuSO4·5H2O), Hydrochloric acid (HCl)
Reaction
L-serine is first treated with NaOH to form the sodium salt of L-serine., The sodium salt of L-serine is then oxidized with H2O2 in the presence of CuSO4·5H2O to form L(-)-Alloisothreonine., L(-)-Alloisothreonine is then reacted with HCl to form L(-)-Alloisothreonine HCl.
Applications De Recherche Scientifique
L(-)-Alloisothreonine HCl has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the production of biodegradable polymers.
Mécanisme D'action
The mechanism of action of L(-)-Alloisothreonine HCl is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of bacterial cell walls or by disrupting the function of bacterial membranes.
Effets Biochimiques Et Physiologiques
L(-)-Alloisothreonine HCl has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been found to have antioxidant properties and to be involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using L(-)-Alloisothreonine HCl in lab experiments is its unique properties, which make it a valuable tool for studying the mechanisms of bacterial growth and metabolism. However, one of the limitations of using L(-)-Alloisothreonine HCl is that it is not commercially available, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on L(-)-Alloisothreonine HCl. One area of research could focus on the development of new antibiotics based on the antimicrobial properties of L(-)-Alloisothreonine HCl. Another area of research could focus on the use of L(-)-Alloisothreonine HCl in the production of biodegradable polymers. Additionally, further research could be done to elucidate the mechanism of action and the biochemical and physiological effects of L(-)-Alloisothreonine HCl.
Propriétés
IUPAC Name |
3-amino-2-hydroxybutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCKVJSXPCGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxybutanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)
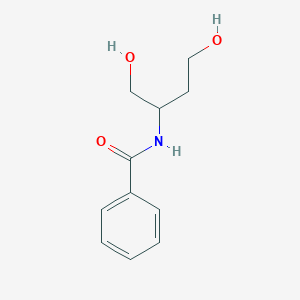
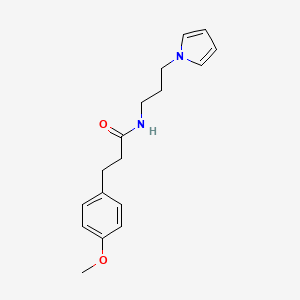
![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)


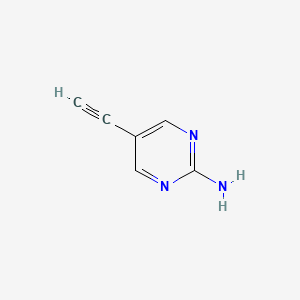
![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)
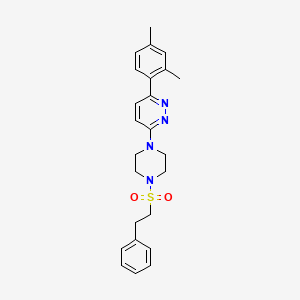
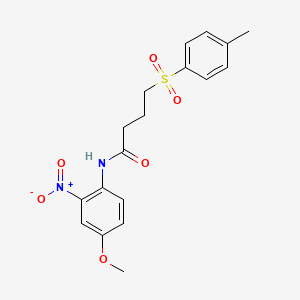

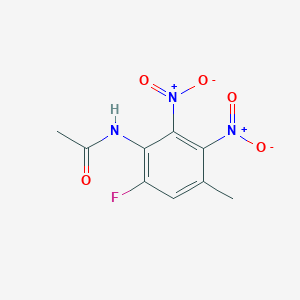
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
